molecular formula C20H26N2O3 B2620739 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 953996-29-7

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2620739
CAS RN: 953996-29-7
M. Wt: 342.439
InChI Key: FAKOJDYBVKPIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FMP-NH2 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Scientific Research Applications

Synthesis and Molecular Docking

A study conducted by Virk et al. (2018) focused on the synthesis of new triazole analogues, including compounds structurally related to "N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide," through conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One of the synthesized compounds demonstrated good activity against these enzymes, indicating the potential for further pharmacological exploration. The study also carried out structure-activity relationship (SAR) studies and molecular docking to understand the mode of binding of these compounds against the targeted enzymes (Virk et al., 2018).

Pharmacological Characterization

Another study by Grimwood et al. (2011) investigated a compound with structural similarities, focusing on its high-affinity antagonistic activity for κ-opioid receptors (KOR) and selectivity over μ-opioid receptors (MORs) and δ-opioid receptors. The compound showed potential for treating depression and addiction disorders, highlighting the therapeutic potential of structurally related compounds (Grimwood et al., 2011).

Enzyme Inhibitory Activities

Research into enzyme inhibitory activities of compounds structurally related to "N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide" indicates potential applications in addressing health conditions associated with enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings suggest avenues for developing new therapeutic agents targeting these enzymes, with implications for treating conditions like glaucoma, Alzheimer's disease, and muscle weakness disorders.

Antiproliferative and Anti-tuberculosis Activities

Further research into compounds structurally related to "N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide" has explored their potential anti-tuberculosis and antiproliferative activities. Bai et al. (2011) conducted a study on the synthesis, computational study, and in vitro anti-tuberculosis activity of N -(furan-2-yl-methyl)- N -(phenyl(quinolin-3-yl)methyl) acetamide derivatives. This research highlights the ongoing exploration of such compounds for their potential to contribute to the development of new treatments for tuberculosis, a significant global health challenge (Bai et al., 2011).

properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-24-18-6-4-16(5-7-18)13-20(23)21-14-17-8-10-22(11-9-17)15-19-3-2-12-25-19/h2-7,12,17H,8-11,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKOJDYBVKPIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.